![molecular formula C17H19N3S B13910619 2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole is a complex organic compound belonging to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole typically involves multiple steps, starting with the preparation of the benzotriazole core One common method involves the reaction of o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized as a UV stabilizer in plastics and coatings to prevent degradation from UV radiation.
Mechanism of Action
The mechanism of action of 2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to enzymes and receptors, affecting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyphenyl)-2H-benzotriazole: Known for its UV-absorbing properties.
2-(2H-benzotriazol-2-yl)-4-methylphenol: Used as a UV stabilizer in various applications.
2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol: Another UV stabilizer with enhanced stability.
Uniqueness
2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole stands out due to its unique sulfanyl-substituted propyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C17H19N3S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[2-methyl-1-(3-methylphenyl)sulfanylpropyl]benzotriazole |
InChI |
InChI=1S/C17H19N3S/c1-12(2)17(21-14-8-6-7-13(3)11-14)20-18-15-9-4-5-10-16(15)19-20/h4-12,17H,1-3H3 |
InChI Key |
SXHQGNUBXZZQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC(C(C)C)N2N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B13910555.png)

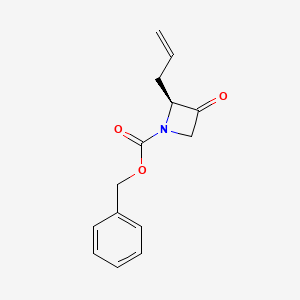

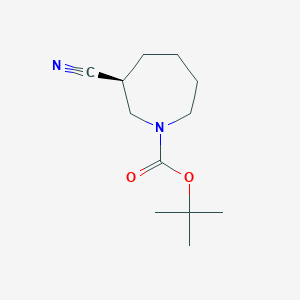
![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)
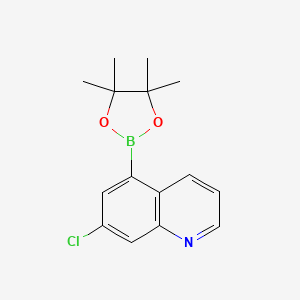
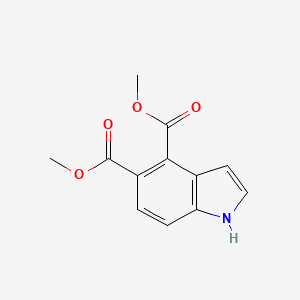
![3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B13910621.png)
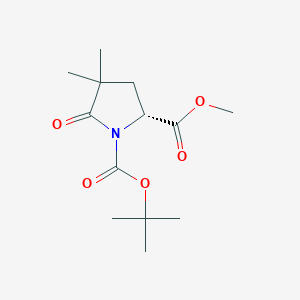
![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)

